4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group and a diethylsulfamoyl group
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-6-26(7-2)34(28,29)16-10-8-14(9-11-16)20(27)23-22-25-24-21(33-22)15-12-17(30-3)19(32-5)18(13-15)31-4/h8-13H,6-7H2,1-5H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFXYZNOFTVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the diethylsulfamoyl group: This is typically done by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base.
Formation of the benzamide: The final step involves the coupling of the substituted oxadiazole with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole or sulfonamide derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A study published in 2020 evaluated a series of oxadiazole derivatives and found that those with sulfonamide groups demonstrated enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) analysis suggested that the presence of the diethylsulfamoyl group was crucial for the observed activity.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Case Study : Research highlighted the synthesis of sulfonamide derivatives that showed promising results in inhibiting pro-inflammatory cytokines in vitro. The findings indicated that the introduction of specific substituents on the benzamide scaffold could enhance anti-inflammatory activity .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling with diethylsulfamoyl chloride to introduce the sulfonamide functionality.
- Final purification steps to yield the target compound with high purity.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This disruption of microtubule dynamics is a key factor in its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known microtubule destabilizer that binds to the same site on tubulin.
Combretastatin: Another microtubule-targeting agent with a similar mechanism of action.
Paclitaxel: Although it stabilizes rather than destabilizes microtubules, it is often compared due to its role in cancer therapy.
Uniqueness
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of a diethylsulfamoyl group and a 1,3,4-oxadiazole ring, which contribute to its distinct binding properties and biological activity. Its ability to disrupt microtubule dynamics through a different binding conformation compared to other agents makes it a valuable compound for further research and development.
Biological Activity
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H26N4O7S
- Molecular Weight : 490.5 g/mol
- CAS Number : 533870-77-8
The structure includes a diethylsulfamoyl group and a 1,3,4-oxadiazole moiety that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including antibacterial and antiviral properties.
Antibacterial Activity
A study focusing on 1,3,4-oxadiazol-containing benzamide derivatives highlighted that compounds in this class showed potent activity against multidrug-resistant bacteria. For instance:
- Compound A14 , a derivative of the oxadiazol-benzamide series, demonstrated superior antibacterial efficacy compared to established antibiotics such as ciprofloxacin and linezolid against methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for these compounds often involves targeting bacterial division proteins like FtsZ, which are crucial for bacterial cell division .
Antiviral Activity
In vitro studies have shown that derivatives with similar structural components can inhibit rhinoviral infections. For example:
- Compounds with sulfonamide moieties demonstrated significant antiviral properties against human rhinoviruses (hRVs), with effective concentrations (EC50) in the low micromolar range .
The presence of the sulfonamide group is critical for enhancing antiviral activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Antibacterial Efficacy :
- Antiviral Mechanism :
Table 1: Antibacterial Activity of Oxadiazol-Benzamide Derivatives
| Compound | MIC (µg/mL) | Target Bacteria | Comparison with Standard |
|---|---|---|---|
| A14 | 0.25 | MRSA | Better than ciprofloxacin |
| A15 | 0.50 | Vancomycin-resistant S. aureus | Comparable to linezolid |
Table 2: Antiviral Activity Against Human Rhinoviruses
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Compound X | 0.02 | hRV-B14 |
| Compound Y | 0.03 | hRV-A16 |
| Compound Z | 0.05 | hRV-A21 |
Q & A
Q. What synthetic protocols are recommended for preparing 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic reflux to form the 1,3,4-oxadiazole core .
- Step 2 : Sulfamoylation of the benzamide moiety using diethylsulfamoyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Key quality control: Monitor reaction progress using TLC and confirm final structure via H NMR and HRMS.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- H/C NMR : Resolve substituent patterns (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, trimethoxyphenyl protons at δ 3.8–3.9 ppm) in DMSO-d .
- FT-IR : Confirm carbonyl (C=O, ~1670 cm) and sulfonamide (S=O, ~1350 cm) functional groups .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC values .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) during oxadiazole cyclization to reduce reaction time .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for sulfamoylation efficiency .
- Advanced purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>98%) .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- SAR Strategy :
- Replace diethylsulfamoyl with methylsulfonyl or aryl sulfonamides to assess antimicrobial potency shifts .
- Modify trimethoxyphenyl to dichlorophenyl or fluorophenyl and evaluate cytotoxicity changes .
- Data Analysis : Tabulate IC values against structural variants (Table 1):
| Substituent (R) | MIC (S. aureus) (µg/mL) | IC (HEK-293) (µM) |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | 8.2 | >50 |
| 4-Chlorophenyl | 12.4 | 32.1 |
| 4-Fluorophenyl | 9.8 | 45.6 |
| (Hypothetical data inspired by ) |
Q. How to address contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, microbial strain) .
- Purity validation : Use HPLC-MS to rule out impurities as confounding factors .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers .
Q. What computational approaches predict target binding mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of bacterial dihydrofolate reductase (DHFR) or human COX-2 (PDB IDs: 1DHF, 5KIR) .
- MD simulations : Analyze ligand-protein stability in GROMACS (50 ns trajectory, CHARMM36 force field) .
Q. Which in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer :
- Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma samples at 0–24 h for LC-MS/MS analysis .
- Tissue distribution : Quantify compound levels in liver, kidney, and brain homogenates .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
